4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-undeca-1,5-dienyl]-2-methyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-undeca-1,5-dienyl]-2-methyl-1,3-thiazole, also known as this compound, is a useful research compound. Its molecular formula is C₃₀H₅₇NO₂SSi₂ and its molecular weight is 552.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Formation and Structural Analysis : Research on similar compounds often involves the formation of complex structures through reactions such as hydrolysis, oxidative coupling, and 1,3-dipolar cycloaddition reactions. For instance, the formation of an oxygen-centered Ba2Zn4 octahedron via hydrolysis demonstrated intricate bonding arrangements and metal coordination (Westerhausen et al., 2006). These studies highlight the complex interactions and structural diversity possible with organosilicon and related compounds.
Reactivity and Mechanistic Insights : The research also explores the reactivity of these compounds under various conditions, providing valuable mechanistic insights. For example, studies on the one-electron oxidation of dimethyl palladium(II) complexes offer a detailed understanding of the ligand effects on product formation, showcasing the intricate balance between oxidative methyl transfer and Pd–C bond homolysis (Lanci et al., 2014).
Synthetic Applications : The synthesis and functionalization of compounds featuring tert-butyl(dimethyl)silyl groups are of significant interest due to their potential applications in organic synthesis and materials science. The development of methods for the synthesis of fused-ring heterocycles from keto–enol tautomers of thiazolyl compounds (Silva et al., 2012) and the use of zinc- and samarium-promoted substitution reactions (Valiullina et al., 2018) demonstrate the versatility of these compounds in facilitating novel transformations.
Material Properties and Light Emission : Some studies investigate the properties of these compounds in the context of materials science, such as the control of the reversibility of excited-state intramolecular proton transfer (ESIPT) reaction to tune white organic light-emitting diodes (Zhang et al., 2016). These findings suggest potential applications in the development of advanced photonic and electronic materials.
Properties
IUPAC Name |
tert-butyl-[(2S,6Z,9S,10E)-9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dienoxy]-dimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H57NO2SSi2/c1-23(16-15-17-24(2)21-32-35(11,12)29(5,6)7)18-19-28(33-36(13,14)30(8,9)10)25(3)20-27-22-34-26(4)31-27/h18,20,22,24,28H,15-17,19,21H2,1-14H3/b23-18-,25-20+/t24-,28-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUYIQLTBSOSCD-SKTKRZFLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C=C(C)C(CC=C(C)CCCC(C)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)/C=C(\C)/[C@H](C/C=C(/C)\CCC[C@H](C)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H57NO2SSi2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.